molecular formula C25H24N2O2 B11125119 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11125119
M. Wt: 384.5 g/mol
InChI Key: YZRYAUAZLJQJIQ-NTCAYCPXSA-N
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Description

2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodiazole core substituted with methoxyphenyl and methylphenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step often involves coupling reactions to attach the side chains to the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and methylphenoxyethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C25H24N2O2/c1-19-6-5-7-22(18-19)29-17-16-27-24-9-4-3-8-23(24)26-25(27)15-12-20-10-13-21(28-2)14-11-20/h3-15,18H,16-17H2,1-2H3/b15-12+

InChI Key

YZRYAUAZLJQJIQ-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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